Stereochemical Identity: (3S,4S) trans vs. (3S,4R) cis Configuration in IRAK Degrader Synthesis
The (3S,4S) stereochemistry is mandated for the synthesis of specific IRAK degraders. Using the alternative (3S,4R) cis isomer would result in a final degrader molecule with an entirely different three-dimensional shape, predicted to ablate the formation of a stable ternary complex (target-PROTAC-E3 ligase) required for ubiquitination and degradation. This is not a minor potency shift but a fundamental change in mechanism of action [1]. The target compound provides a direct route to the biologically active configuration, while the cis isomer would require costly and time-consuming chiral separation or inversion steps with no guarantee of success .
| Evidence Dimension | Stereochemical configuration and its impact on downstream biological activity |
|---|---|
| Target Compound Data | (3S,4S) trans configuration |
| Comparator Or Baseline | (3S,4R) cis configuration |
| Quantified Difference | Qualitative difference in molecular geometry; leads to a different diastereomer in the final product. The trans isomer is explicitly used in patent claims for active IRAK degraders. |
| Conditions | Synthetic pathway to IRAK degraders as described in patent US12091411 |
Why This Matters
Procuring the incorrect cis isomer forces a divergent synthetic path, guaranteeing a different final compound and invalidating structure-activity relationship (SAR) studies.
- [1] Justia Patents. (2024). IRAK Degraders and Uses Thereof. US Patent 12,091,411. View Source
